2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone
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Overview
Description
2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone is a chemical compound characterized by the presence of a fluorophenyl group, a sulfonyl group, and a morpholino group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone typically involves the reaction of 4-fluorobenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-Fluorobenzenesulfonyl chloride+MorpholineBase, Solventthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfonyl groups to sulfides.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the morpholino group can enhance binding affinity and specificity. The fluorophenyl group may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobiphenyl-4-sulfonyl chloride: Similar in structure but lacks the morpholino group.
2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole: Contains a fluorophenyl and sulfonyl group but has a different core structure.
Uniqueness
2-[(4-Fluorophenyl)sulfonyl]-1-morpholino-1-ethanone is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S/c13-10-1-3-11(4-2-10)19(16,17)9-12(15)14-5-7-18-8-6-14/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFDDPXFFYAISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID50085791 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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